molecular formula C23H20ClN3O2 B11640933 N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide

N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide

Cat. No.: B11640933
M. Wt: 405.9 g/mol
InChI Key: VUAKTEYFFKTDSP-QNGOZBTKSA-N
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Description

The compound (2Z)-N-[2-(4-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, a phenylformamido group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(4-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Ethyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions to form 2-(4-chlorophenyl)ethylamine.

    Coupling with Phenylformamide: The intermediate is then reacted with phenylformamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the phenylformamido derivative.

    Addition of Pyridinyl Group: Finally, the phenylformamido derivative is reacted with 3-pyridinecarboxaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(4-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-N-[2-(4-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(4-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Phenylformamide: A simpler formamide derivative.

    Pyridinecarboxaldehyde: A pyridine derivative with an aldehyde group.

Uniqueness

(2Z)-N-[2-(4-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE: is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

N-[(Z)-3-[2-(4-chlorophenyl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20ClN3O2/c24-20-10-8-17(9-11-20)12-14-26-23(29)21(15-18-5-4-13-25-16-18)27-22(28)19-6-2-1-3-7-19/h1-11,13,15-16H,12,14H2,(H,26,29)(H,27,28)/b21-15-

InChI Key

VUAKTEYFFKTDSP-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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